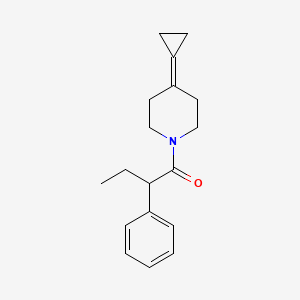

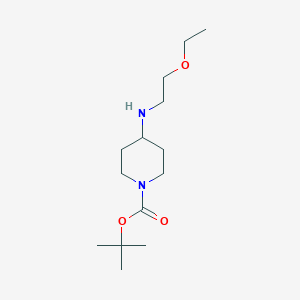

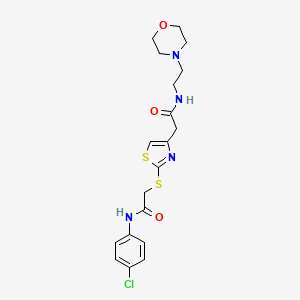

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activity, particularly at sigma receptors. Sigma receptors are a class of proteins that are involved in several biological processes and have been implicated in diseases such as schizophrenia, depression, and cancer. Compounds that can selectively bind to these receptors are of significant interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the series of novel 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, which were synthesized and evaluated for their affinity at sigma 1 and sigma 2 sites . These compounds were found to be potent sigma ligands, with certain structural modifications leading to high-affinity sigma-selective agents. Although the exact synthesis of "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one" is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the piperidine ring followed by the introduction of the cyclopropylidene group.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography. For instance, the structure of 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride was determined, revealing an axial t-butyl group and providing insights into the conformational aspects of the molecule . This information is valuable for understanding the three-dimensional arrangement of atoms in the molecule and how this may influence its biological activity.

Chemical Reactions Analysis

Chemical reactions involving cyclopropyl groups have been explored in various contexts. For example, a destannylative Pummerer-type rearrangement of 1-(phenylsulfinyl)-1-(tributylstannyl)cyclopropane was reported, which afforded 1-acyloxy-1-phenylsulfenyl- and 1-alkoxycarbonyloxy-1-phenylsulfenylcyclopropanes . Additionally, cyclopropylidene groups have been used in 1,3-dipolar cycloadditions to create spirocyclopropane-annulated azepinone derivatives . These reactions highlight the reactivity of cyclopropyl and cyclopropylidene groups, which could be relevant to the synthesis and further functionalization of "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with structural similarities to "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one" have been characterized using various spectroscopic techniques. For instance, a new polycyclic compound was synthesized and its structure established by elemental analysis, 1H-NMR, 13C-NMR, mass, and IR spectroscopy . These methods are essential for confirming the identity and purity of synthesized compounds and for deducing structural information. The physical properties such as solubility, melting point, and stability can also be determined through experimental studies.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one is involved in the synthesis of complex chemical structures. It has been used in the preparation of cyclopropyl methyl ketones, which serve as precursors for regiospecific synthesis of dihydropyrroles and pyrroles, indicating its utility in creating densely functionalized molecules for potential pharmacological use. The synthesis of 1-nitro- and 1-cyano-cyclopropyl ketones from cyclopropanation reactions demonstrates its role in generating key intermediates for further chemical transformations (Wurz & Charette, 2005).

Pharmacological Applications

The chemical has relevance in the pharmacological field, particularly in the development of drugs targeting the serotonin 5-HT2A receptor. It is part of compounds studied for their potential as novel antipsychotic drugs due to their action as inverse agonists at these receptors. These compounds have shown efficacy in attenuating behaviors indicative of psychosis in preclinical models, suggesting a promising application in treating disorders such as schizophrenia. The pharmacological profile of such compounds includes competitive antagonism at the 5-HT2A receptors, with promising oral bioavailability and behavioral pharmacological profiles consistent with antipsychotic-like efficacy (Vanover et al., 2006).

Propriétés

IUPAC Name |

1-(4-cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-17(16-6-4-3-5-7-16)18(20)19-12-10-15(11-13-19)14-8-9-14/h3-7,17H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQALJUAPHOEPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(=C3CC3)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)